BenchChemオンラインストアへようこそ!

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Lipophilicity Drug-likeness Scaffold optimization

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1782049-04-0) is a trisubstituted heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold family. It carries a bromine atom at position 3, a methyl group at position 2, and a carboxylic acid functionality at position 6 of the fused ring system.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1782049-04-0
Cat. No. B6618155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1782049-04-0
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1Br)C(=O)O
InChIInChI=1S/C8H6BrN3O2/c1-4-6(9)7-10-2-5(8(13)14)3-12(7)11-4/h2-3H,1H3,(H,13,14)
InChIKeyDFRWGPVVTLLTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1782049-04-0) – Core Identity and Compound-Class Positioning


3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1782049-04-0) is a trisubstituted heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold family. It carries a bromine atom at position 3, a methyl group at position 2, and a carboxylic acid functionality at position 6 of the fused ring system [1]. The compound has a molecular weight of 256.06 g mol⁻¹, a computed XLogP3-AA of 0.9, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. The scaffold is a privileged structure in kinase-inhibitor and DPP‑IV-inhibitor drug discovery, and the specific substitution pattern of this compound differentiates it from commonly used des‑bromo, des‑methyl, and ester‑protected analogs in both physicochemical properties and downstream synthetic utility [2].

Why In‑Class Pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic Acids Cannot Substitute for 3‑Bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic Acid in Research Procurement


Although numerous pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid derivatives exist, the simultaneous presence of the C3‑bromine and C2‑methyl substituents in this compound creates a reactivity and property profile that is not recapitulated by any single close analog. The bromine atom is essential for palladium‑catalyzed cross‑coupling chemistry (Suzuki, Buchwald‑Hartwig, Ullmann‑type amination) that enables late‑stage diversification, yet its absence in the des‑bromo analog (2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, CAS 739364‑95‑5) eliminates this synthetic handle entirely [1]. Conversely, the des‑methyl analog (3‑bromopyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, CAS 1273577‑71‑1) retains the bromine but loses the C2‑methyl group, which alters both the computed lipophilicity (XLogP3‑AA 0.3–0.5 vs. 0.9) and the steric environment around the pyrazole ring that governs selectivity in kinase active sites [1]. Procurement of a non‑identical analog therefore compromises both synthetic tractability and the ability to reproduce published structure‑activity relationships.

Quantitative Differentiation Evidence for 3‑Bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic Acid vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison vs. Des‑Bromo and Des‑Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 0.9, which is substantially higher than that of both its des‑bromo analog (2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, XLogP3-AA 0.3) and its des‑methyl analog (3‑bromopyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, XLogP3-AA 0.5) [1]. The increased lipophilicity is attributable to the bromine atom, which contributes favorable van der Waals contacts in hydrophobic protein binding pockets while maintaining a molecular weight (256.06 g mol⁻¹) within the lead‑like range [1].

Lipophilicity Drug-likeness Scaffold optimization

Molecular Weight and Heavy‑Atom Composition Differentiation from the Ester Prodrug Analog

The free carboxylic acid form of the target compound (MW 256.06) is 14.02 Da lighter and one carbon shorter than its methyl ester analog (methyl 3‑bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylate, CAS 2091448‑85‑8, MW 270.08) . The carboxylic acid provides a native conjugation handle for amide bond formation without requiring a deprotection step, whereas the methyl ester necessitates basic or acidic ester hydrolysis that can be incompatible with acid‑ or base‑sensitive downstream functionality [1]. In reported kinase inhibitor syntheses, C6‑carboxylic acid intermediates are directly coupled to amine‑containing warheads, eliminating one synthetic step relative to the ester route [1].

Molecular weight Building block selection Synthetic accessibility

C3‑Bromine as a Validated Cross‑Coupling Handle: Synthetic Utility vs. Non‑Halogenated Scaffolds

The C3‑bromine substituent enables palladium‑catalyzed Suzuki–Miyaura coupling with aryl‑ and heteroaryl‑boronic acids, as well as copper‑catalyzed Ullmann‑type C–N amination, both of which have been experimentally validated on closely related 3‑bromopyrazolo[1,5‑a]pyrimidine systems . In a published microwave‑assisted C3‑amination protocol, 3‑bromopyrazolo[1,5‑a]pyrimidine was converted to C3‑aminated products in 54–90% isolated yield (average 77%) using CuI/L‑proline/Et₃N in DMSO at 130 °C . The des‑bromo analog (CAS 739364‑95‑5) is entirely inert under identical conditions, as it lacks the requisite C(sp²)–Br bond for oxidative addition [1]. While direct kinetic data for the specific target compound are not yet published, the identical C3‑bromine electronic environment in the pyrazolo[1,5‑a]pyrimidine ring system supports comparable reactivity.

Cross‑coupling Late‑stage functionalization C–C bond formation

Commercial Availability with Traceable Purity Specification and Single‑Batch Certificate of Analysis

The target compound is commercially stocked by Sigma‑Aldrich (Enamine catalog ENAH98EF8851) with a stated purity of 95% and a documented Certificate of Analysis available for each batch . In contrast, several comparator analogs are available only from niche suppliers without publicly traceable batch‑level COA documentation, or are listed as custom‑synthesis items with undefined lead times . For procurement in regulated environments (pharmaceutical R&D, CROs), the availability of a major‑vendor COA is a gatekeeping requirement that cannot be satisfied by unbranded generic sources.

Quality assurance Procurement reproducibility Analytical characterization

Simultaneous C2‑Methyl/C3‑Bromo Substitution Pattern Uniquely Matches the Anagliptin‑Class Pharmacophore Template

The 2‑methyl substituent is a critical pharmacophoric element in the DPP‑IV inhibitor Anagliptin (IC₅₀ 3.8 nM for DPP‑IV), which is constructed via amide coupling of 2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid [1]. The target compound retains this essential methyl group while adding the C3‑bromine, thereby providing a direct entry point for diversification of the Anagliptin scaffold at the 3‑position—an SAR vector that was unexplored in the original clinical candidate optimization [1]. The des‑methyl analog (CAS 1273577‑71‑1) lacks the 2‑methyl group required for DPP‑IV hinge‑region binding, while the des‑bromo analog (CAS 739364‑95‑5) cannot be functionalized at C3 without a separate halogenation step [2].

DPP‑IV inhibitor Pharmacophore mapping Anagliptin intermediate

Carboxylic Acid at C6 Enables Direct Conjugation without Protecting‑Group Manipulation

The C6‑carboxylic acid of the target compound is poised for direct amide bond formation via standard EDC/HOBt or HATU/DIPEA coupling protocols, as exemplified by the Anagliptin synthesis where the identical 6‑carboxylic acid motif is coupled to a pyrrolidine‑carbonitrile amine without prior protection [1]. In 3‑bromopyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid systems, the combination of the acid (conjugation handle) and bromine (cross‑coupling handle) has been explicitly noted as enabling bifunctional heterocycle design for antibody‑drug conjugate payload development . The decarboxylated analog (3‑bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine, CAS 1159981‑96‑0, MW 212.05) lacks this conjugation capability entirely and would require a separate carboxylation step [2].

Amide coupling ADC payload design Protecting‑group‑free synthesis

Recommended Application Scenarios for 3‑Bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic Acid Based on Differentiated Evidence


Parallel SAR Library Synthesis of C3‑Diversified DPP‑IV/Serine Protease Inhibitors

The simultaneous presence of the 2‑methyl group (matching the Anagliptin pharmacophore) and the C3‑bromine (Suzuki/amination handle) makes this compound an ideal starting point for generating focused libraries of C3‑substituted DPP‑IV or related protease inhibitors. The free C6‑carboxylic acid permits direct amide coupling to diverse amine warheads in a single step, while the C3‑bromine enables parallel diversification via palladium‑catalyzed cross‑coupling. This two‑vector diversification strategy is not achievable with any single commercially available analog [1].

Bifunctional Building Block for Antibody‑Drug Conjugate (ADC) Payload Synthesis

The orthogonal reactivity of the C6‑carboxylic acid (conjugation to linker‑amine) and C3‑bromine (cross‑coupling for payload optimization) enables the systematic construction of pyrazolo[1,5‑a]pyrimidine‑based ADC payloads. The C2‑methyl group contributes additional lipophilicity (XLogP3-AA 0.9 vs. 0.3–0.5 for des‑bromo/des‑methyl analogs) that may favor passive permeability of released catabolites—a parameter under active investigation in the ADC field [1].

Kinase Inhibitor Scaffold with Pre‑Installed Synthetic Handle for Structure‑Guided Optimization

Pyrazolo[1,5‑a]pyrimidines are established ATP‑competitive kinase inhibitor scaffolds with reported activity against CDK2 (IC₅₀ values as low as 0.09 µM), CDK6 (0.054 µM), and TRKA (0.45 µM) [1]. The target compound provides the advantage of a pre‑installed C3‑bromine for rapid analoging at the solvent‑exposed region of the kinase hinge, while the C6‑carboxylic acid serves as a vector for attaching solubilizing groups. This obviates the need for de novo scaffold halogenation, which on the parent 2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid requires N‑bromosuccinimide treatment and subsequent purification .

Reproducible Procurement for GLP‑Grade Pharmacology Studies Requiring COA Traceability

Sigma‑Aldrich catalog availability with batch‑level Certificate of Analysis (purity ≥95%) satisfies the documentation requirements of GLP‑compliant CROs and pharmaceutical development laboratories. The documented country of origin (UA) and commercial supply chain integrity distinguish this compound from custom‑synthesis‑only analogs that carry undefined lead times and variable purity, supporting consistent dose‑response and PK study outcomes [1].

Quote Request

Request a Quote for 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.